Cas no 2138045-09-5 (1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene)

1-2-Bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene is a specialized brominated and fluorinated aromatic compound with a cyclopropylethoxy substituent. Its unique structure, featuring both bromine and fluorine functional groups, makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of the cyclopropylethoxy moiety enhances its reactivity in cross-coupling reactions, while the bromine and fluorine atoms provide versatile sites for further functionalization. This compound is particularly useful in the development of bioactive molecules due to its ability to introduce steric and electronic effects. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for advanced synthetic workflows.
1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene structure
2138045-09-5 structure
Product name:1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene
CAS No:2138045-09-5
MF:C13H16BrFO
MW:287.167946815491
CID:6079689
PubChem ID:165494495

1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene
    • 1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
    • 2138045-09-5
    • EN300-1137043
    • Inchi: 1S/C13H16BrFO/c1-9(10-5-6-10)16-13(8-14)11-3-2-4-12(15)7-11/h2-4,7,9-10,13H,5-6,8H2,1H3
    • InChI Key: NHPYVPOYPUEXQT-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=C(C=1)F)OC(C)C1CC1

Computed Properties

  • Exact Mass: 286.03686g/mol
  • Monoisotopic Mass: 286.03686g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.6

1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1137043-1g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1137043-1.0g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5
1g
$1086.0 2023-06-09
Enamine
EN300-1137043-10.0g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5
10g
$4667.0 2023-06-09
Enamine
EN300-1137043-5g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1137043-0.25g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1137043-0.05g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1137043-0.1g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1137043-2.5g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1137043-10g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1137043-5.0g
1-[2-bromo-1-(1-cyclopropylethoxy)ethyl]-3-fluorobenzene
2138045-09-5
5g
$3147.0 2023-06-09

1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene Related Literature

Additional information on 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene

Recent Advances in the Study of 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene (CAS: 2138045-09-5)

In recent years, the compound 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene (CAS: 2138045-09-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-cyclopropylethoxy-fluorobenzene structure, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and targeted therapies. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, to introduce the bromo and cyclopropylethoxy moieties efficiently. These synthetic approaches have not only enhanced the scalability of production but also reduced the environmental impact of the process, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Mechanistic studies have revealed that 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene exhibits potent inhibitory activity against specific enzymatic targets involved in inflammatory and oncogenic pathways. For instance, recent in vitro assays demonstrated its ability to selectively inhibit kinases such as JAK2 and EGFR, which are critical in the pathogenesis of various cancers and autoimmune diseases. The fluorobenzene moiety appears to play a key role in enhancing the compound's binding affinity and selectivity, while the bromo-cyclopropylethoxy group contributes to its metabolic stability.

Preclinical evaluations of 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene have shown encouraging results in animal models of cancer and chronic inflammation. In a recent study, the compound significantly reduced tumor growth in xenograft models of non-small cell lung cancer (NSCLC) without causing significant toxicity. Additionally, its pharmacokinetic profile, including oral bioavailability and half-life, suggests that it could be a viable candidate for further clinical development. These findings underscore the compound's potential as a lead molecule for next-generation therapeutics.

Despite these promising results, challenges remain in the development of 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene. Issues such as off-target effects and resistance mechanisms need to be addressed through further structure-activity relationship (SAR) studies and combinatorial therapy approaches. Future research directions may include the exploration of prodrug strategies to enhance delivery and the identification of biomarkers for patient stratification in clinical trials. Collaborative efforts between academia and industry will be crucial to advancing this compound from the bench to the bedside.

In conclusion, 1-2-bromo-1-(1-cyclopropylethoxy)ethyl-3-fluorobenzene (CAS: 2138045-09-5) represents a promising avenue for drug discovery, with its unique chemical structure and multifaceted biological activity. Continued research into its synthesis, mechanism, and therapeutic potential will likely yield valuable insights and contribute to the development of innovative treatments for complex diseases. This compound exemplifies the intersection of chemical innovation and biological relevance, highlighting the importance of interdisciplinary approaches in modern pharmaceutical research.

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